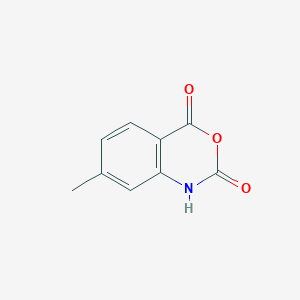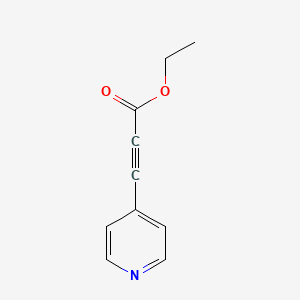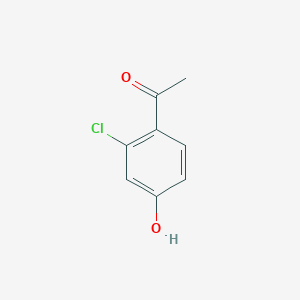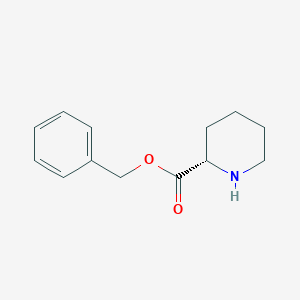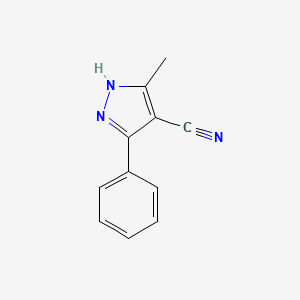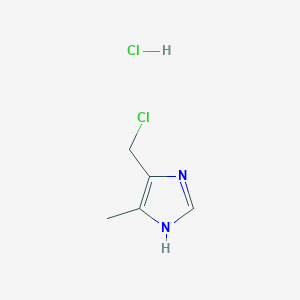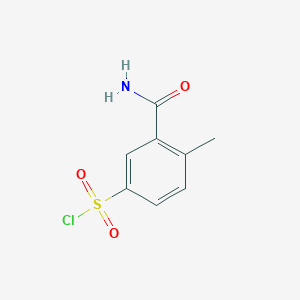
3-(氨基羰基)-4-甲基苯磺酰氯
描述
3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride is an organic compound with a complex structure that includes an aminocarbonyl group, a methyl group, and a sulfonyl chloride group attached to a benzene ring
科学研究应用
3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
Target of Action
It is known that indole derivatives, which this compound can be considered a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride involves a nucleophilic attack on the carbonyl carbon by the lone pair on the nitrogen atom in the amine group . This reaction is similar to the addition of nucleophiles to an aldehyde or ketone . The carbonyl oxygen is completely removed, and the nitrogen of the amine replaces it, forming an imine C=N bond .
Biochemical Pathways
It is known that indole derivatives, which this compound can be considered a part of, play a significant role in cell biology . They are involved in various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Result of Action
It is known that indole derivatives, which this compound can be considered a part of, show various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It is known that the rate of reactions involving imine formation, which this compound is involved in, is generally greatest near a ph of 5 and drops at higher and lower ph’s .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable aminocarbonyl precursor. One common method is the reaction of 4-methylbenzenesulfonyl chloride with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
化学反应分析
Types of Reactions
3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and amine.
Condensation Reactions: The aminocarbonyl group can participate in condensation reactions with aldehydes and ketones to form imines and related compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Condensation Reactions: These reactions often require the presence of a dehydrating agent, such as molecular sieves or anhydrous magnesium sulfate.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution.
Sulfonic Acid and Amine: Formed through hydrolysis.
Imines and Related Compounds: Formed through condensation reactions.
相似化合物的比较
Similar Compounds
4-Methylbenzenesulfonyl Chloride: Lacks the aminocarbonyl group, making it less versatile in certain reactions.
3-(Aminocarbonyl)benzenesulfonyl Chloride: Similar structure but without the methyl group, which can influence its reactivity and solubility.
4-Methylbenzenesulfonamide: A product of the nucleophilic substitution reaction of 4-methylbenzenesulfonyl chloride with ammonia or amines.
Uniqueness
3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride is unique due to the presence of both the aminocarbonyl and sulfonyl chloride groups, which provide a combination of reactivity and functionality not found in many other compounds. This makes it a valuable reagent in organic synthesis and various scientific applications.
属性
IUPAC Name |
3-carbamoyl-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNYLTYTTCGXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228115 | |
| Record name | 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76503-37-2 | |
| Record name | 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76503-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


